1-(5-Hydroxy-2-iodophenyl)ethan-1-one

Description

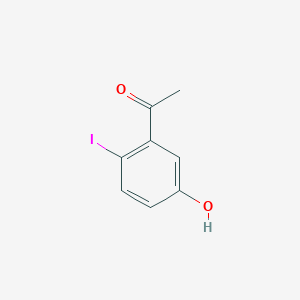

1-(5-Hydroxy-2-iodophenyl)ethan-1-one is an acetophenone derivative featuring a phenyl ring substituted with a hydroxyl (-OH) group at position 5 and an iodine atom at position 2, with a ketone group at the benzylic position.

Properties

Molecular Formula |

C8H7IO2 |

|---|---|

Molecular Weight |

262.04 g/mol |

IUPAC Name |

1-(5-hydroxy-2-iodophenyl)ethanone |

InChI |

InChI=1S/C8H7IO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 |

InChI Key |

JENUVXLGSHMXLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Hydroxy-2-iodophenyl)ethan-1-one can be synthesized through the iodination of 2-hydroxyacetophenone. A common method involves treating a mixture of 2-hydroxyacetophenone and p-toluenesulfonic acid in acetonitrile with N-iodosuccinimide at 0°C. The reaction mixture is then stirred at room temperature for several hours before being quenched with an ice-cold saturated aqueous solution of sodium thiosulfate. The resulting precipitate is filtered and recrystallized to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-2-iodophenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ethanone group can be reduced to form an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of this compound derivatives with carbonyl groups.

Reduction: Formation of 1-(5-Hydroxy-2-iodophenyl)ethanol.

Substitution: Formation of various substituted phenyl ethanone derivatives.

Scientific Research Applications

1-(5-Hydroxy-2-iodophenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-2-iodophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

- 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone (): Contains a methoxy (-OCH₃) group at position 5 and a phenyl-ethanone moiety.

- 1-(2-Ethoxy-5-fluorophenyl)ethan-1-one (): Substituted with ethoxy (-OCH₂CH₃) and fluoro (-F) groups.

- 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one (): Features an ethyl (-CH₂CH₃) group at position 5 and a propanone chain.

- 1-(2-Hydroxyphenyl)ethan-1-one (): Simplest analogue with only a hydroxyl group at position 2.

The iodine atom in the target compound distinguishes it from these analogues, influencing reactivity, crystallinity, and intermolecular interactions (e.g., halogen bonding) .

Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Substituent Positions |

|---|---|---|---|---|

| 1-(5-Hydroxy-2-iodophenyl)ethan-1-one | C₈H₇IO₂ | 262.05 | -OH, -I, ketone | 5-OH, 2-I |

| 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone | C₁₅H₁₄O₃ | 242.27 | -OH, -OCH₃, ketone, phenyl | 2-OH, 5-OCH₃ |

| 1-(2-Ethoxy-5-fluorophenyl)ethan-1-one | C₁₀H₁₁FO₂ | 182.19 | -OCH₂CH₃, -F, ketone | 2-OCH₂CH₃, 5-F |

| 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one | C₁₁H₁₄O₂ | 178.23 | -OH, -CH₂CH₃, ketone | 2-OH, 5-CH₂CH₃ |

Notes:

- The iodine atom increases molar mass significantly compared to fluoro or methoxy substituents.

- Hydroxyl groups enhance solubility in polar solvents, while bulky substituents like ethoxy reduce it .

Crystallographic and Analytical Characterization

- Tools : SHELXL () and ORTEP () are widely used for crystal structure determination. The iodine atom may facilitate crystallographic studies due to its strong X-ray scattering .

- Spectroscopy : IR and NMR data for analogues (e.g., 1-(4-bromophenyl)ethan-1-one in ) confirm ketone and aromatic proton signals, with iodine causing distinct deshielding in ¹H-NMR .

Key Research Findings and Gaps

Reactivity : Iodine’s leaving-group ability makes the target compound a candidate for further functionalization (e.g., cross-coupling).

Crystallography: No crystal structure data is provided for the target compound, though iodine’s presence would aid in high-resolution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.